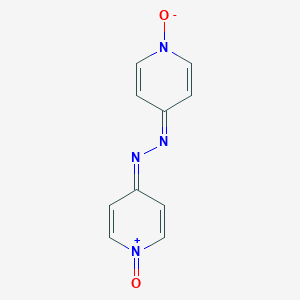

Azobis(pyridine N-oxide)

Description

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-N-[(1-oxopyridin-1-ium-4-ylidene)amino]pyridin-4-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c15-13-5-1-9(2-6-13)11-12-10-3-7-14(16)8-4-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOCAQWZUPHKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=NN=C2C=C[N+](=O)C=C2)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174069 | |

| Record name | Pyridine, 4,4'-azobis-, 1,1'-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20222-80-4, 58165-83-6 | |

| Record name | Pyridine, 4,4'-azobis-, 1,1'-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020222804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azobis(pyridine N-oxide) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azobis(pyridine N-oxide) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4,4'-azobis-, 1,1'-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1,2-DIAZENEDIYL)BIS-PYRIDINE 1,1'-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z722XT4CBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of Azobis Pyridine N Oxide

Electrochemical Behavior and Electron Transfer Processes

The electrochemical behavior of 4,4'-azobis(pyridine-N,N'-dioxide), a compound closely related to or identical to azobis(pyridine N-oxide), has been extensively studied in dimethylformamide (DMF) solutions. These investigations, employing techniques such as polarography, cyclic voltammetry, controlled potential coulometry, and electron spin resonance (ESR) spectroscopy, have elucidated the intricate electron transfer dynamics of the molecule.

Reversible Electron Transfer Dynamics

The electrochemical reduction of azobis(pyridine N-oxide) in DMF is characterized by two distinct, well-defined one-electron transfer steps. evitachem.com This is in contrast to the electrochemical behavior of simpler pyridine (B92270) N-oxides, which often exhibit more complex reduction pathways. The first step corresponds to the formation of the radical anion, and the second to the formation of the dianion.

Voltammetric studies show two reversible one-electron waves, indicating that the electron transfers are rapid and not immediately followed by irreversible chemical reactions under the timescale of the experiment. evitachem.com The reversibility of these steps highlights the relative stability of the generated anionic species.

Formation and Stability of Radical Anions and Dianions

The initial one-electron reduction of azobis(pyridine N-oxide) (APDO) yields its corresponding radical anion (APDO⁻). This species is stable in DMF solution and has been characterized by ESR spectroscopy. evitachem.com The ESR spectrum provides insight into the distribution of the unpaired electron across the molecule's framework.

Upon further reduction at a more negative potential, the radical anion accepts a second electron to form the dianion (APDO²⁻). evitachem.com While the initial electron transfer to form the radical anion is a clean, reversible process, the formation of the dianion can sometimes be complicated by subsequent chemical reactions, as suggested by slight deviations from ideal reversible behavior in some voltammetric measurements. evitachem.com

Table 1: Electrochemical Reduction Data for 4,4'-Azobis(pyridine-N,N'-dioxide) in DMF evitachem.com

| Reduction Step | Half-Wave Potential (E₁/₂) vs. SCE | Number of Electrons | Reversibility |

| APDO + e⁻ ⇌ APDO⁻ | -0.73 V | 1 | Reversible |

| APDO⁻ + e⁻ ⇌ APDO²⁻ | -1.35 V | 1 | Reversible (may be complicated by following reactions) |

Note: Data obtained from polarographic studies in dimethylformamide (DMF) with a saturated calomel (B162337) electrode (SCE) as the reference.

Protonation Equilibria of Electrogenerated Species

While specific studies on the protonation equilibria of the electrogenerated anions of azobis(pyridine N-oxide) are not extensively detailed in the primary literature, the general behavior of pyridine N-oxides provides a framework for understanding these processes. Pyridine N-oxides are known to be significantly less basic than their parent pyridines. google.com The protonated form of a pyridine N-oxide is a much stronger acid.

Mechanisms of Electrochemical Reduction and Oxidation

Prolonged electrolysis at the potential of the second wave results in a complete reduction involving a total of six Faradays per mole. evitachem.com This extensive reduction leads to the formation of the dianion of azopyridine, indicating the cleavage of the N-O bonds following the electron transfers to the azo group. The proposed mechanism suggests a sequence of electron transfers and chemical reactions, ultimately resulting in the deoxygenation of the pyridine N-oxide moieties. evitachem.com

Photochemical Transformations and Photoinduced Reactions

The photochemical behavior of azobis(pyridine N-oxide) is dictated by the presence of two key chromophores: the pyridine N-oxide moiety and the azo group. While specific photochemical studies on azobis(pyridine N-oxide) are limited, the known reactivity of these individual functional groups provides a strong basis for predicting its photochemical transformations. The photochemistry of pyridine N-oxides often involves deoxygenation and rearrangement reactions, proceeding through excited singlet or triplet states. rsc.orgwur.nl Azo compounds are well-known for their reversible trans-cis photoisomerization upon irradiation. nih.gov

Photoinduced Alkylation and Acylation Processes

There is a substantial body of research on the use of pyridine N-oxides as reagents or catalysts in photoinduced alkylation and acylation reactions. evitachem.comscripps.eduwikipedia.org In these reactions, the pyridine N-oxide is typically activated by light, often in the presence of a photosensitizer, to generate a reactive species that can then promote the functionalization of a separate substrate. For instance, pyridine N-oxides have been employed to facilitate the decarboxylation of carboxylic acids to generate alkyl radicals for subsequent addition reactions. rsc.org

However, a review of the scientific literature reveals a lack of studies specifically investigating the photoinduced alkylation or acylation of azobis(pyridine N-oxide) itself as the substrate. While the pyridine N-oxide rings within the molecule could theoretically be susceptible to photochemical functionalization, no such transformations have been reported. The inherent photochemical reactivity of the azo group, primarily isomerization, may compete with or dominate over potential alkylation or acylation pathways on the pyridine rings. Therefore, this remains an unexplored area of the compound's reactivity.

Photochemical Deoxygenation Mechanisms

The photochemical deoxygenation of pyridine N-oxides is a well-documented process, often proceeding through the excitation of the molecule to a singlet or triplet state, followed by the cleavage of the N-O bond. While specific studies on azobis(pyridine N-oxide) are limited, the general mechanisms established for pyridine N-oxides provide a strong framework for understanding its behavior.

Visible light can mediate the chemoselective deoxygenation of N-heterocyclic N-oxides at room temperature using commercially available reagents. organic-chemistry.org Photocatalysis, in particular, has emerged as a powerful tool. For instance, visible light-mediated metallaphotoredox catalysis can achieve highly chemoselective deoxygenation of N-heterocyclic N-oxides using Hantzsch esters as reductants, often within minutes at room temperature. organic-chemistry.org This process is tolerant of a wide array of functional groups. organic-chemistry.org

The mechanism often involves the generation of radical intermediates. In photoredox-catalyzed reactions, an excited photocatalyst can initiate a single-electron transfer. For example, studies on other pyridine N-oxides have shown that an excited photocatalyst can be quenched by the N-oxide, leading to the formation of a pyridine N-oxy radical. nih.gov This radical can then undergo further reactions, leading to deoxygenation.

Alternative, non-photochemical methods for deoxygenation include the use of zinc and pivaloyl chloride or Lewis acids like Zn(OTf)₂ and Cu(OTf)₂. organic-chemistry.org Microwave irradiation in the presence of a palladium catalyst has also been shown to be effective. organic-chemistry.org

Role of Transient Oxaziridine (B8769555) Intermediates

A key intermediate proposed in the photochemical rearrangement of some N-oxides is the oxaziridine ring. Perfluoro-(cis-2,3-dialkyloxaziridines) have been noted as powerful oxidizing agents themselves, capable of clean oxyfunctionalization. arkat-usa.org In the context of deoxygenation and rearrangement of pyridine N-oxides, irradiation can lead to the formation of an oxaziridine intermediate. This strained, three-membered ring is highly reactive and can subsequently rearrange to form various products or be intercepted, though its direct detection is often challenging due to its transient nature. For pyridine N-oxides, this intermediate can lead to the formation of 1,2-oxazepines or other ring-expanded products, or it can revert to the deoxygenated pyridine.

Nucleophilic and Electrophilic Activation of the N-Oxide Moiety

The N-oxide group in pyridine N-oxides is a versatile functional group that activates the pyridine ring for various transformations. bhu.ac.inchemtube3d.com It possesses a dipolar character, with a negative charge on the oxygen and a positive charge on the nitrogen. chemtube3d.com

Pyridine N-oxide is significantly more reactive towards electrophilic aromatic substitution than pyridine itself. bhu.ac.inresearchgate.net The reason for this enhanced reactivity is that the N-oxide oxygen can donate electron density into the aromatic ring through resonance, increasing the electron density at the C-2 and C-4 positions. bhu.ac.invaia.com This makes these positions susceptible to attack by electrophiles.

The reaction typically proceeds via the attack of the electrophile on the electron-rich oxygen atom, followed by a subsequent addition of a nucleophile. scripps.edu In electrophilic substitution reactions, attack at the C-4 position is often favored, as seen in the nitration of pyridine-N-oxide with sulfuric and fuming nitric acid to yield the 4-nitro derivative. bhu.ac.in The subsequent deoxygenation of the N-oxide provides a route to 4-substituted pyridines that are not easily accessible from pyridine directly. bhu.ac.in This enhanced reactivity and regioselectivity make pyridine N-oxides valuable synthetic intermediates. arkat-usa.orgbhu.ac.in

Table 2: Reactivity of Pyridine vs. Pyridine N-Oxide

| Compound | Reactivity towards Electrophiles | Preferred Position of Attack |

|---|---|---|

| Pyridine | Low, requires harsh conditions | C-3 |

| Pyridine N-Oxide | High, occurs under milder conditions | C-4 and C-2 |

This table summarizes the general reactivity patterns. bhu.ac.inresearchgate.netvaia.com

Reactions with Nucleophiles

The reactivity of azobis(pyridine N-oxide) towards nucleophiles is primarily dictated by the electronic properties of the pyridine N-oxide rings. The N-oxide functional group significantly influences the electron distribution within the aromatic ring, rendering the α (2- and 6-) and γ (4- and 4'-) positions susceptible to nucleophilic attack. This is due to the ability of the N-oxide to stabilize the intermediate Meisenheimer-type complexes formed during the reaction.

In general, pyridine N-oxides are more reactive towards nucleophiles than their parent pyridines. The reaction typically proceeds via an addition-elimination mechanism. The nucleophile first attacks an electron-deficient carbon atom of the pyridine ring, forming a tetrahedral intermediate. Subsequent rearomatization through the elimination of a leaving group, or in many cases, after an activation step, results in the substituted product.

While specific studies on azobis(pyridine N-oxide) are limited, its reactivity can be inferred from the extensive research on simpler pyridine N-oxides. A variety of nucleophiles are known to react with pyridine N-oxides, leading to a diverse range of substituted pyridines. These reactions often require an activation step, for example, by acylating the N-oxide oxygen to create a better leaving group.

A general one-pot procedure for the synthesis of 2-substituted pyridines from pyridine-N-oxides involves the use of an activating agent like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), which facilitates the attack of various nucleophiles. nih.gov

Table 1: Representative Nucleophilic Reactions with Pyridine N-Oxides

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Amines | Activating Agent (e.g., PyBroP) | 2-Aminopyridines | researchgate.net |

| Alcohols | Activating Agent (e.g., PyBroP) | 2-Alkoxypyridines | researchgate.net |

| Thiols | Base | 2-Thio- or 4-Thiopyridines | researchgate.net |

| Grignard Reagents | - | 2-Alkyl- or 2-Arylpyridines | |

| Cyanide | Trimethylsilyl cyanide | 2-Cyanopyridines | |

| Organolithium Reagents | - | 2-Substituted Pyridines | scripps.edu |

This table is illustrative and based on the general reactivity of pyridine N-oxides.

The presence of the azo bridge in azobis(pyridine N-oxide) is expected to influence the regioselectivity of nucleophilic attack. The electron-withdrawing nature of the azo group (-N=N-) can further enhance the electrophilicity of the pyridine rings, potentially increasing their reactivity towards nucleophiles compared to pyridine N-oxide itself. However, detailed mechanistic studies on azobis(pyridine N-oxide) are required to fully elucidate the electronic effects of the central azo linkage on the course of nucleophilic substitution reactions.

Metal-Assisted Reactions and Catalytic Cycle Involvements

The interaction of azobis(pyridine N-oxide) with metal centers opens up a rich area of reactivity, including metal-assisted transformations and its potential involvement in catalytic cycles. The pyridine N-oxide moieties can act as ligands, binding to metal ions through the oxygen atoms. This coordination can activate the pyridine ring towards further reactions or stabilize reactive intermediates.

A notable example of a metal-assisted reaction involving a related compound is the reduction of 4-nitro(pyridine N-oxide) on silver colloidal nanoparticles, which leads to the formation of 4,4′-azobis(pyridine N-oxide). rsc.org This suggests that metal surfaces can facilitate the coupling of precursor molecules to form the azobis structure. A spectroscopic investigation using Raman and UV-visible absorption measurements indicated that the nitro group of 4-nitro(pyridine N-oxide) is reduced, followed by the formation of the azo bridge. rsc.org The adsorption mechanism and the molecular arrangement of the resulting 4,4′-azobis(pyridine N-oxide) on the silver surface were investigated using surface-enhanced Raman scattering (SERS), supported by Density Functional Theory (DFT) calculations. rsc.org

While specific catalytic cycles involving azobis(pyridine N-oxide) as a key intermediate or ligand are not extensively documented, the known chemistry of pyridine N-oxides in catalysis provides a framework for its potential roles. Chiral pyridine N-oxides have been successfully employed as organocatalysts and as ligands in metal-catalyzed asymmetric reactions. nih.gov They can act as powerful electron-pair donors, influencing the electronic environment of the transition state. nih.gov The nucleophilicity of the N-oxide oxygen is crucial for activating reagents, for instance, in reactions involving organosilicon compounds. nih.gov

Given these precedents, azobis(pyridine N-oxide) could potentially function as a bidentate ligand, coordinating to a metal center through both N-oxide oxygens. This chelation could lead to the formation of stable metal complexes with unique catalytic properties. The rigid azo bridge would enforce a specific geometry on the coordinated metal center, which could be advantageous in stereoselective catalysis.

Table 2: Potential Roles of Azobis(pyridine N-oxide) in Metal-Assisted Processes

| Process | Potential Role of Azobis(pyridine N-oxide) | Mechanistic Aspect |

| Heterogeneous Catalysis | Precursor to surface-adsorbed species | Formation from precursors on metal nanoparticle surfaces, influencing surface properties. rsc.org |

| Homogeneous Catalysis | Bidentate Ligand | Coordination to a metal center to form a pre-catalyst or active catalyst. |

| Redox Catalysis | Electron Acceptor/Donor | The azo group and N-oxide functionalities could participate in redox processes within a catalytic cycle. |

Further research is needed to explore the coordination chemistry of azobis(pyridine N-oxide) with various transition metals and to investigate the catalytic activity of the resulting complexes in organic transformations. The interplay between the metal center and the two pyridine N-oxide units, mediated by the azo bridge, could lead to novel reactivity and catalytic applications.

Advanced Spectroscopic and Analytical Research Techniques in Elucidating the Behavior of Azobis Pyridine N Oxide

Surface-Enhanced Raman Scattering (SERS) for Adsorption and Surface Reactivity Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique ideal for investigating molecules and their processes on metal surfaces. rsc.org In the context of Azobis(pyridine N-oxide), SERS has been instrumental in studying its formation and adsorption on silver nanoparticles.

A notable finding is the in-situ formation of 4,4′-azobis(pyridine N-oxide) (APO) from the reduction of 4-nitro(pyridine N-oxide) (NPO) on silver colloidal nanoparticles. rsc.orgrsc.org Spectroscopic investigations using Raman and UV-visible absorption measurements revealed discrepancies between the Raman spectra of NPO in aqueous solution and in a silver hydrosol, indicating a chemical transformation. rsc.orgrsc.org The SERS spectra of the resulting species exhibited bands that were not attributable to NPO but were characteristic of APO. rsc.org

Density Functional Theory (DFT) calculations have been employed to support the interpretation of SERS spectra, helping to elucidate the adsorption mechanism and molecular arrangement of APO on the silver surface. rsc.orgrsc.orgpsu.edu These calculations, performed on APO as a free molecule and on models of APO bound to a silver surface adatom, have been crucial for a detailed analysis of the SERS data. psu.edu The chemical enhancement mechanism, which involves the formation of a surface complex, is believed to play a significant role in the SERS effect of azopyridine derivatives on silver. rsc.orgnih.gov

The orientation of pyridine (B92270) derivatives on a silver surface can be influenced by the applied electrode potential, leading to changes in the SERS spectra. nih.gov This highlights the dynamic nature of the molecule-surface interaction. The SERS technique, by providing detailed vibrational information, allows for a deep understanding of the adsorption geometry and surface reactivity of Azobis(pyridine N-oxide).

UV-Visible Absorption Spectroscopy for Electronic Structure and Reaction Monitoring

UV-Visible absorption spectroscopy is a fundamental tool for probing the electronic structure of molecules and monitoring chemical reactions. For Azobis(pyridine N-oxide) and related compounds, this technique provides valuable information about their electronic transitions and transformations.

In studies involving the formation of 4,4′-azobis(pyridine N-oxide) (APO) from 4-nitro(pyridine N-oxide) (NPO) on silver nanoparticles, UV-Vis spectroscopy was used alongside Raman measurements to monitor the reaction. rsc.orgpsu.edu The changes in the absorption spectra provided evidence for the reduction of the nitro group of NPO and the subsequent formation of APO. rsc.orgrsc.org

The electronic properties of pyridine N-oxide derivatives are significantly influenced by substituents. psu.edu For instance, 4-nitro(pyridine N-oxide) is considered a "push-pull" molecule, with an internal charge transfer between the electron-donating N-oxide group and the electron-accepting nitro group. psu.edu The interaction of such molecules with a metal surface can affect the balance between their different resonance structures. rsc.org

Furthermore, UV-Vis spectroscopy can be used to study the interaction of pyridine derivatives with different chemical environments, such as acidic sites in solid catalysts. rsc.org The absorption bands of pyridine change significantly upon interaction with Brønsted and Lewis acid sites, as well as surface hydroxyl groups, allowing for the characterization of these sites. rsc.org Time-dependent UV-Vis spectroscopy can also be employed to follow the kinetics of reactions, such as the formation of nanoparticles where the absorption intensity is proportional to the concentration of the product. researchgate.net

Electrochemical Techniques for Redox Characterization and Mechanistic Elucidation

Electrochemical methods are pivotal in characterizing the redox behavior of Azobis(pyridine N-oxide) and elucidating the mechanisms of its electrochemical reactions. These techniques provide insights into electron transfer processes, the stability of intermediates, and the products of redox reactions.

Cyclic voltammetry (CV) has been employed to study the electroreduction of 4,4′-azobis(pyridine N-oxide) (APDO) in non-aqueous solvents like dimethylformamide (DMF). utexas.edu These studies have shown that the reduction of APDO proceeds through two well-defined, reversible one-electron transfer steps. utexas.edu The first reduction wave corresponds to the formation of the anion radical, and the second to the formation of the dianion. utexas.edu

The cyclic voltammograms of APDO at a hanging mercury drop electrode (HMDE) and a planar platinum disk electrode have provided detailed information about the redox potentials and the stability of the generated species. utexas.edu The half-wave potentials for the two reduction steps have been determined, and the reversibility of the electron transfers has been assessed. utexas.edu The electrochemical behavior of related azopyridine compounds has also been investigated, revealing that their reduction mechanisms are analogous to that of azobenzene (B91143). rsc.org

Controlled potential coulometry is a quantitative technique used to determine the number of electrons transferred in a redox reaction. In the study of 4,4′-azobis(pyridine N-oxide) (APDO), coulometric reduction at a potential corresponding to the first reduction wave confirmed a one-electron process. However, it also indicated the presence of chemical reactions following the initial electron transfer, leading to the formation of electroactive intermediates. utexas.edu

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for the detection and characterization of paramagnetic species, including free radicals. researchgate.netnih.gov In the electrochemical studies of 4,4′-azobis(pyridine N-oxide) (APDO), EPR spectroscopy was instrumental in identifying the radical intermediates formed during its reduction. utexas.edu

Specifically, the anion radical of APDO, generated after the first one-electron reduction, was detected and characterized by its EPR spectrum. utexas.edu This provided direct evidence for the stepwise reduction mechanism. EPR spectroscopy is a powerful tool for studying the electronic structure and environment of unpaired electrons in radical species, offering insights that are complementary to those obtained from electrochemical methods. researchgate.netuoc.gr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the unambiguous identification of compounds and the study of their dynamic behavior.

While specific NMR data for Azobis(pyridine N-oxide) is not extensively detailed in the provided context, the principles of NMR spectroscopy are broadly applicable to its characterization. For instance, the ¹H NMR spectrum of pyridine N-oxide shows distinct chemical shifts for the protons on the aromatic ring, which are different from those of pyridine itself. rsc.orgchemicalbook.com These shifts are sensitive to the electronic effects of the N-oxide group and any other substituents present on the ring. rsc.org

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. rsc.org The chemical shifts of the carbon atoms in the pyridine ring are influenced by the N-oxide functionality. rsc.org NMR can be used to monitor the progress of reactions involving Azobis(pyridine N-oxide) by observing the disappearance of reactant signals and the appearance of product signals. It can also be used to identify and characterize stable reaction intermediates if their concentrations are sufficient for detection.

Mass Spectrometry (e.g., HPLC/QToF-MS) for Reaction Product Identification and Pathway Tracing

High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC/QToF-MS) stands as a powerful analytical technique for the detailed investigation of Azobis(pyridine N-oxide) and its transformation products. This method provides not only the separation of complex mixtures but also high-resolution mass accuracy, enabling the precise determination of elemental compositions for precursor and product ions. This capability is crucial for identifying unknown reaction products and elucidating the intricate pathways of Azobis(pyridine N-oxide) reactions.

The electrospray ionization (ESI) interface is commonly employed, typically generating protonated molecules [M+H]⁺ in the positive ion mode. The QToF analyzer then allows for accurate mass measurements and tandem mass spectrometry (MS/MS) experiments. In MS/MS, specific ions are selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides a wealth of structural information, crucial for identifying molecules and distinguishing between isomers.

A key diagnostic feature in the mass spectra of pyridine N-oxides is the characteristic neutral loss of an oxygen atom (16 Da) from the protonated molecule. researchgate.netresearchgate.netnih.gov This "deoxygenation" can be a result of in-source fragmentation or collision-induced dissociation and serves as strong evidence for the presence of the N-oxide functionality. nih.gov

In the context of Azobis(pyridine N-oxide), mass spectrometry can be used to trace the reaction pathways by identifying key intermediates and final products. For instance, the homolytic cleavage of the azo bond would be a primary reaction pathway to investigate. The resulting pyridyl N-oxide radicals could then undergo various subsequent reactions, such as dimerization or reaction with other species in the mixture. HPLC/QToF-MS allows for the separation and identification of these diverse products.

Detailed Research Findings:

A mass spectrometric study of pyridine N-oxide using a hybrid quadrupole/time-of-flight (TOF) mass spectrometer with an electrospray source revealed the formation of protonated molecules, sodiated adducts, and proton-bound dimers. nih.gov Critically, collision-induced dissociation of the protonated species and accurate mass measurements of the fragment ions allowed for the determination of their elemental compositions. nih.gov It has been noted that for N-oxides, in-source fragmentation can sometimes lead to the loss of oxygen, a behavior that helps distinguish them from hydroxylated isomers where a loss of water is more common. researchgate.net

When analyzing reaction mixtures of Azobis(pyridine N-oxide), HPLC/QToF-MS would be expected to identify several key species. The table below outlines potential ions and their characteristic fragments that would be targeted for identification.

| Precursor Ion (m/z) | Proposed Structure | Characteristic Fragment Ions (m/z) | Interpretation |

| 215.0827 | [Azobis(pyridine N-oxide)+H]⁺ | 109.0450, 93.0504 | Cleavage of the N=N bond, loss of N₂, formation of [Pyridine N-oxide+H]⁺ and subsequent loss of oxygen. |

| 109.0450 | [Pyridine N-oxide+H]⁺ | 93.0504 | Loss of an oxygen atom, a characteristic fragmentation of N-oxides. researchgate.net |

| 231.0776 | [Azoxybis(pyridine N-oxide)+H]⁺ | 125.0400, 109.0450 | Loss of pyridine N-oxide or pyridine. |

| 217.0983 | [Hydrazobis(pyridine N-oxide)+H]⁺ | 109.0450 | Cleavage of the N-N bond. |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

By monitoring the appearance and disappearance of these and other potential product ions over the course of a reaction, a detailed kinetic profile can be constructed. This allows for the mapping of reaction pathways, including the identification of transient intermediates and final, stable products. The high sensitivity and specificity of HPLC/QToF-MS make it an indispensable tool for unraveling the complex chemical behavior of Azobis(pyridine N-oxide).

The fragmentation patterns observed for various N-oxides can be generalized to predict the behavior of Azobis(pyridine N-oxide). For instance, studies on other complex N-oxides have shown that the initial fragmentation often involves the most labile bonds, followed by characteristic losses from the heterocyclic ring systems. mjcce.org.mk In the case of Azobis(pyridine N-oxide), the central azo linkage is a likely point of initial cleavage under MS/MS conditions.

Furthermore, the coupling of liquid chromatography to the mass spectrometer is essential for separating isomeric products, which would have identical masses but different retention times. This is particularly important when multiple reaction products are formed simultaneously. For example, different positional isomers of dimeric products would be indistinguishable by mass alone but could be resolved chromatographically before mass analysis.

Theoretical and Computational Investigations of Azobis Pyridine N Oxide

Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular systems at a manageable computational cost. For Azobis(pyridine N-oxide), DFT calculations have been instrumental in determining its preferred geometry and understanding its electronic characteristics.

Computational studies, specifically utilizing DFT, have been employed to investigate the conformational preferences of Azobis(pyridine N-oxide). These calculations have revealed that the trans-planar conformation is the most stable arrangement for the molecule, particularly in nonpolar environments. mpg.de This planarity allows for maximum overlap of the π-orbitals, which has significant implications for the molecule's electronic properties. In this conformation, the two pyridine (B92270) N-oxide rings lie in the same plane as the central azo bridge. However, studies have also indicated that in polar solvents, while the molecule retains a center of symmetry, the pyridine rings are no longer co-planar. mpg.de

The electronic structure of Azobis(pyridine N-oxide) is characterized by a significant degree of π-electron conjugation. DFT calculations have shown that there is strong conjugation between the π-electrons of the heteroaromatic pyridine rings and the N=N double bond of the azo group. mpg.de This extensive delocalization of electrons across the molecule influences its electronic absorption spectra and its behavior in various chemical environments. The N-oxide groups, being strong electron-donating groups, further contribute to the electronic landscape of the molecule, impacting its reactivity and interaction with other species. The precursor N-oxide compound, APO, shares characteristics with azobenzene (B91143) due to the presence of the N=N double bond between the two aromatic rings. mpg.de

Adsorption Mechanisms and Surface Interactions through Computational Modeling

The interaction of Azobis(pyridine N-oxide) with surfaces, particularly metallic surfaces, is of significant interest for applications in areas like surface-enhanced Raman scattering (SERS). Computational modeling, often in conjunction with experimental techniques, has been used to probe these interactions. DFT calculations have been instrumental in modeling the adsorption of Azobis(pyridine N-oxide) onto silver surfaces. These models help in understanding the molecular arrangement of the adsorbed species and the nature of the molecule-surface bond. For instance, computational models of Azobis(pyridine N-oxide) bound to a silver surface adatom have been used to interpret SERS spectra, providing insights into the adsorption mechanism. rsc.org Such studies are crucial in understanding the chemical and electronic changes that occur upon adsorption.

Analysis of Molecular Surface Electrostatic Potentials and Charge Delocalization

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It provides a visual representation of the charge distribution and is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack. While specific MEP maps for Azobis(pyridine N-oxide) are not extensively detailed in the available literature, inferences can be drawn from related compounds. For pyridine N-oxide, the N-oxide group introduces a significant dipole moment and alters the electrostatic potential of the parent pyridine molecule. The oxygen atom of the N-oxide group is a region of negative electrostatic potential, making it a prime site for interaction with electrophiles and for forming hydrogen bonds. In Azobis(pyridine N-oxide), the presence of two such groups, along with the azo bridge, creates a complex electrostatic landscape. The extensive charge delocalization due to conjugation across the molecule would lead to a distribution of positive and negative potential regions, influencing its packing in the solid state and its interactions with other molecules.

Theoretical Studies on N-Oxide Bond Dissociation Energies and Stability

| Computational Method | Calculated N-O BDE of Pyridine N-oxide (kcal/mol) |

| CBS-QB3 | ~65.4 |

| CBS-APNO | ~63.3 |

| G4 | ~63.3 |

| M06-2X | ~62.6-64.7 |

| Experimental Value | 63.3 ± 0.5 |

This table presents calculated and experimental N-O bond dissociation energies for pyridine N-oxide, providing a basis for understanding the stability of the N-O bond in Azobis(pyridine N-oxide).

Comparative Computational Analyses with Other Nitrogen-Containing Heterocycles

Comparing the computational results of Azobis(pyridine N-oxide) with other nitrogen-containing heterocycles, such as azobenzenes and other azopyridines, provides a deeper understanding of the role of the N-oxide group and the pyridine ring.

Computational studies on azopyridines have shown that the position of the nitrogen atom in the pyridine ring significantly influences the isomerization energies. For instance, a combined experimental and computational study on symmetrical azopyridines (2,2'-, 3,3'-, and 4,4'-isomers) revealed distinct isomerization energies, which were rationalized by theoretical calculations. In comparison to azobenzene, azopyridines offer additional possibilities for material design through hydrogen bonding and coordination chemistry.

Furthermore, the electronic structure of Azobis(pyridine N-oxide) can be contrasted with that of its parent compound, azobenzene. The introduction of the N-oxide groups in the 4 and 4' positions significantly alters the electronic properties. These groups act as strong electron-donating moieties, which can influence the energy levels of the molecular orbitals and the nature of electronic transitions. This is in contrast to azobenzene, which is a more symmetric and less polarized molecule. These differences are reflected in their respective UV-visible absorption spectra and their potential applications in molecular electronics and photopharmacology.

Quantum Chemical Assessments of Reactivity and Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure, reactivity, and reaction pathways of Azobis(pyridine N-oxide). These computational investigations provide detailed insights at the atomic level that complement experimental findings.

Research has utilized DFT calculations to understand the molecular structure of 4,4′-azobis(pyridine N-oxide) in solution. researchgate.net These studies indicate that the conformation of the molecule is dependent on the solvent environment. In nonpolar solvents, the molecule adopts a trans-planar conformation, which allows for strong conjugation between the π-electrons of the heteroaromatic rings and the N=N double bond. researchgate.net However, in polar solvents, while the molecule maintains a center of symmetry, the pyridine N-oxide rings are no longer coplanar. researchgate.net

DFT calculations have also been crucial in interpreting spectroscopic data and understanding reaction mechanisms, particularly in the context of surface interactions. rsc.orgpsu.edu One significant area of investigation has been the reduction of 4-nitropyridine (B72724) N-oxide (NPO) on silver colloidal nanoparticles, which leads to the formation of 4,4′-azobis(pyridine N-oxide) (APO). rsc.orgpsu.edu Computational models have been developed to explore the adsorption mechanism and molecular arrangement of the newly formed APO on the silver surface. rsc.org

These theoretical models have been used to interpret Surface-Enhanced Raman Scattering (SERS) spectra. psu.edu By calculating the vibrational frequencies of different potential surface complexes, researchers can determine the most likely mode of interaction between the APO molecule and the silver surface. For instance, optimized structures and calculated vibrational wavenumbers were determined for models where APO binds to a silver adatom (Ag+) via either the azo group or the oxygen atom of the N-O group. psu.edu The results showed good agreement between the experimental SERS data and the calculated wavenumbers for the model where the azo group interacts directly with the silver. psu.edu

Research Findings from DFT Calculations

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | 4,4′-azobis(pyridine N-oxide) in solution | Molecule is trans-planar in nonpolar solvents, facilitating π-electron conjugation. In polar solvents, the rings become non-coplanar. | researchgate.net |

| Density Functional Theory (DFT) | APO as a free molecule and in surface complexes with a silver ion (Ag+) | Calculations supported the interpretation of SERS spectra, indicating the formation of APO from NPO on silver colloids. | psu.edu |

| Density Functional Theory (DFT) | Models of APO bound to a silver surface adatom | Investigated adsorption mechanism on silver surfaces. Comparison of calculated vibrational frequencies with SERS data suggested that APO binds to silver via the azo group. | rsc.orgpsu.edu |

Calculated Vibrational Wavenumbers for APO-Ag+ Complex

The following table presents a comparison of experimental SERS bands with theoretical wavenumbers calculated using DFT for a model of Azobis(pyridine N-oxide) interacting with a silver ion (Ag+) via its azo group. The agreement supports this binding orientation.

| Experimental SERS Band (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Mode Assignment (Simplified) |

|---|---|---|

| 1606 | 1626 | Ring Stretching |

| 1480 | 1471 | Ring Stretching |

| 1459 | 1455 | Ring Stretching |

| 1418 | 1379 | N=N Stretch / Ring Mode |

| 1304 | 1326 | Ring Mode |

| 1260 | 1284 | C-H In-plane Bend |

| 1194 | 1211 | C-H In-plane Bend |

| 863 | 861 | Ring Breathing |

| 830 | 820 | C-H Out-of-plane Bend |

Data sourced from computational models presented in scientific literature. psu.edu

Applications in Advanced Chemical Systems and Materials Science

Role in Polymer Chemistry and Advanced Polymerization Techniques

The azo functionality combined with the polar pyridine (B92270) N-oxide groups makes Azobis(pyridine N-oxide) a compound of interest in polymer science. Its applications range from initiating polymerization reactions to potentially mediating controlled polymerization processes.

Application as Radical Initiators in Polymerization

Azo compounds are well-known for their ability to generate free radicals upon thermal or photochemical decomposition, making them effective initiators for radical polymerization. Azobis(pyridine N-oxide) shares this characteristic and has been investigated as a photoinitiator. Research has demonstrated its potential in the free-radical polymerization of monomers like methyl methacrylate. unifi.it The decomposition of the azo linkage (-N=N-) under UV irradiation generates two pyridyl N-oxide radicals, which then initiate the polymerization process.

The efficiency of an initiator is a critical factor in polymerization, influencing the reaction rate and the properties of the resulting polymer. While specific kinetic data for the polymerization initiated by Azobis(pyridine N-oxide) is not extensively documented in publicly available literature, the general mechanism follows the established principles of radical polymerization. The polar N-oxide groups may also influence the polymerization kinetics and the solubility of the initiator in different monomer systems.

Table 1: General Characteristics of Azo-based Radical Initiators

| Initiator Type | Activation Method | Typical Monomers | Key Advantages |

| Azo Initiators | Thermal or Photochemical | Styrene, Acrylates, Methacrylates, Vinyl Chloride | Predictable decomposition kinetics, Not sensitive to chain transfer to initiator |

This table provides a general overview of azo initiators and is not specific to Azobis(pyridine N-oxide) due to the limited availability of detailed data for this specific compound.

Catalytic Activity in Living Radical Polymerization via Halogen Bonding

Living radical polymerization techniques offer precise control over polymer architecture, including molecular weight and dispersity. One emerging strategy in this area is organocatalyzed reversible-deactivation radical polymerization (RDRP), where halogen bonding plays a key role. Pyridine N-oxide derivatives have been identified as effective organocatalysts for this process. tesisenred.netmdpi.com

The mechanism involves the activation of a dormant alkyl iodide species by the pyridine N-oxide catalyst through halogen bonding. The oxygen atom of the N-oxide group acts as a halogen bond acceptor, interacting with the iodine atom of the alkyl iodide. This interaction weakens the carbon-iodine bond, facilitating its homolytic cleavage to generate a propagating radical and an iodide radical complexed with the catalyst. This reversible activation-deactivation cycle allows for controlled polymer growth. tesisenred.netmdpi.commdpi.com

While direct studies on Azobis(pyridine N-oxide) in this specific application are scarce, its constituent pyridine N-oxide moieties suggest its potential as a bifunctional catalyst. The presence of two N-oxide groups could potentially lead to enhanced catalytic activity or unique catalytic behaviors. Research on related pyridine N-oxide derivatives has shown that electron-donating substituents on the pyridine ring can enhance the catalytic activity by increasing the Lewis basicity of the oxygen atom. tesisenred.netmdpi.com

Table 2: Performance of Pyridine N-Oxide Derivatives in Halogen-Bonding-Mediated Living Radical Polymerization of Methacrylates

| Catalyst | Monomer | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) | Reference |

| 4-Methoxypyridine N-oxide | MMA | 93 | 19,800 | 20,400 | 1.18 | tesisenred.net |

| Pyridine N-oxide | MMA | 85 | 18,000 | 18,500 | 1.25 | tesisenred.net |

| 4-Chloropyridine N-oxide | MMA | 70 | 15,000 | 15,200 | 1.30 | tesisenred.net |

This table presents data for related pyridine N-oxide compounds to illustrate the concept, as specific data for Azobis(pyridine N-oxide) is not available.

Functionality as Building Blocks in Complex Organic Synthesis

The unique structural features of Azobis(pyridine N-oxide) make it a valuable precursor and building block for the synthesis of more complex organic molecules, particularly functionalized pyridines and novel heterocyclic systems.

Enabling Regioselective Functionalization of Pyridine Rings

The pyridine N-oxide moiety is a versatile functional group that activates the pyridine ring for both electrophilic and nucleophilic substitutions, often with high regioselectivity. The N-oxide group increases the electron density at the C2 and C4 positions, making them susceptible to electrophilic attack. Conversely, it decreases the electron density at the C3 and C5 positions. This electronic perturbation allows for the regioselective introduction of various functional groups. ntu.edu.sgrsc.org

For Azobis(pyridine N-oxide), this principle can be applied to introduce substituents at specific positions on the pyridine rings. For instance, reactions with organometallic reagents or electrophiles can be directed to the C2/C6 or C4 positions, depending on the reaction conditions and the nature of the reagent. researchgate.net The subsequent deoxygenation of the N-oxide group can then yield the corresponding functionalized azopyridine. This approach provides a powerful strategy for synthesizing symmetrically or unsymmetrically substituted azopyridine derivatives, which are valuable ligands in coordination chemistry and building blocks for functional materials.

Precursors for Novel Heterocyclic Architectures

Pyridine N-oxide derivatives are known to serve as precursors for the synthesis of a variety of heterocyclic compounds. The N-oxide functionality can participate in cycloaddition reactions or be transformed into other functional groups that can then be used to construct new ring systems.

Azobis(pyridine N-oxide), with its two reactive pyridine N-oxide units and the central azo bridge, presents an intriguing platform for the synthesis of novel, larger heterocyclic architectures. For example, the N-oxide groups could be utilized in [3+2] cycloaddition reactions with suitable dipolarophiles. Furthermore, the cleavage of the azo bond under reductive conditions would yield two molecules of 4-aminopyridine (B3432731) N-oxide, which are themselves valuable intermediates for the synthesis of various nitrogen-containing heterocycles. While specific examples starting from Azobis(pyridine N-oxide) are not widely reported, the known reactivity of pyridine N-oxides suggests a rich potential for this compound in the exploration of new heterocyclic chemistry.

Development of Catalytic Systems

The pyridine N-oxide moiety is a well-established ligand in coordination chemistry and has been utilized in the development of various catalytic systems. The oxygen atom of the N-oxide group can coordinate to a metal center, and the electronic properties of the pyridine ring can be tuned by substituents to modulate the catalytic activity of the metal complex.

Azobis(pyridine N-oxide) can act as a bidentate or bridging ligand, coordinating to one or two metal centers through its two N-oxide oxygen atoms. This ability to form multinuclear complexes can lead to cooperative catalytic effects, where the proximity of two metal centers facilitates a particular chemical transformation. Metal complexes incorporating Azobis(pyridine N-oxide) could potentially find applications in a range of catalytic reactions, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The azo bridge can also play a role in the electronic communication between the two metal centers, further influencing the catalytic properties of the complex. The development of such catalytic systems remains an area with significant potential for future research.

Ligands in Metal Complex Catalysis

While the broader class of pyridine N-oxides and the related compound 4,4′-azobis(pyridine) are well-documented as ligands in metal complex catalysis, specific research detailing the catalytic applications of complexes formed explicitly with azobis(pyridine N-oxide) is not prominent in current scientific literature. The N-oxide functional groups are known to act as strong electron-donating ligands, a property that is typically leveraged in catalysis. Theoretical interest exists in how the combination of the azo bridge and the N-oxide donors could influence the electronic environment of a metal center, potentially modulating its catalytic activity or selectivity. However, documented examples of azobis(pyridine N-oxide)-metal complexes being employed as catalysts for specific organic transformations or industrial processes remain limited.

Organocatalytic Applications

The field of organocatalysis frequently employs simple, metal-free organic molecules to accelerate chemical reactions. Pyridine N-oxides, for instance, are recognized as effective organocatalysts for various transformations. They function by activating substrates through Lewis base interactions.

Despite the established catalytic activity of monomeric pyridine N-oxides, there is a lack of specific studies demonstrating the use of the dimeric azobis(pyridine N-oxide) as an organocatalyst. The bifunctional nature of the molecule, with two N-oxide sites, suggests potential for cooperative catalytic effects or application as a bridging catalyst, but this remains a largely unexplored area of research.

Engineering of Supramolecular Assemblies

Supramolecular chemistry, which focuses on chemical systems composed of multiple interacting molecular subunits, represents the most documented area of application for azobis(pyridine N-oxide). Its rigid, linear structure and defined coordination sites make it a candidate for building ordered, high-dimensional structures.

Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of ligand is critical in determining the final structure and properties of the framework. The non-oxidized analogue, 4,4′-azobis(pyridine), is a widely used linear "pillar" ligand for constructing such networks. acs.orgscispace.com

In contrast, the direct use of azobis(pyridine N-oxide) as a primary building block for coordination polymers or MOFs is not extensively reported. The N-oxide groups offer alternative coordination sites (O-donors) compared to the pyridine nitrogens (N-donors) of its non-oxidized counterpart, which would lead to different structural and electronic properties in the resulting frameworks. Research into this specific application is still an emerging field.

Host-Guest Interactions

The most significant research findings for azobis(pyridine N-oxide) are in the domain of host-guest interactions, particularly its behavior at the surface of nanoparticles. Spectroscopic studies have shown that 4,4′-azobis(pyridine N-oxide) (APO) can be formed in situ on the surface of silver colloidal nanoparticles through the reduction of a precursor, 4-nitro(pyridine N-oxide) (NPO). omicsonline.orgrsc.orgpsu.edu This process highlights the reactive nature of the nanoparticle surface, which acts as a host for the guest molecule.

The adsorption and molecular arrangement of the formed 4,4′-azobis(pyridine N-oxide) on the silver surface have been investigated in detail using Surface-Enhanced Raman Scattering (SERS) spectroscopy, supported by Density Functional Theory (DFT) calculations. rsc.orgpsu.edu These studies provide insight into the adsorption mechanism, revealing how the molecule orients itself and interacts with the metal surface. rsc.org The interaction between the APO molecule and the silver surface atoms is a clear example of a host-guest relationship, where the nanoparticle surface provides a unique environment that both facilitates the formation of the molecule and dictates its subsequent orientation and spectroscopic properties. omicsonline.orgrsc.org

Vibrational and electron absorption spectra studies, in conjunction with DFT calculations, have been used to understand the molecular structure of 4,4′-azobis(pyridine N-oxide) in different environments. researchgate.net In nonpolar solvents, the molecule adopts a trans-planar conformation, allowing for strong π-electron conjugation across the rings and the azo bridge. researchgate.net In polar solvents, while the molecule maintains a center of symmetry, the pyridine N-oxide rings are no longer coplanar. researchgate.net This conformational flexibility is crucial for its interaction with different host environments.

Derivatives and Analogues of Azobis Pyridine N Oxide : Synthesis and Research Trends

Systematic Modification of the Pyridine (B92270) N-Oxide Core

The systematic modification of the pyridine N-oxide core is a cornerstone of research into azobis(pyridine N-oxide) derivatives. The inherent reactivity of the pyridine N-oxide moiety allows for a range of synthetic transformations, enabling the introduction of various functional groups. semanticscholar.orgresearchgate.net The oxidation of substituted pyridines is a common starting point, with various oxidizing agents such as peroxy acids being employed. wikipedia.org For instance, m-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the N-oxidation of pyridine compounds. google.com

The synthesis of substituted pyridine N-oxides provides the essential precursors for constructing azobis(pyridine N-oxide) analogues. These precursors can then be subjected to coupling reactions to form the central azo linkage. While direct methods for the synthesis of asymmetrically substituted azobis(pyridine N-oxides) are less common, the functionalization of pre-formed azobis(pyridine) and subsequent N-oxidation represents a viable, albeit challenging, route.

Furthermore, the N-oxide functionality itself activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to both nucleophilic and electrophilic attack compared to the parent pyridine. semanticscholar.orgscripps.edu This enhanced reactivity is a key tool for introducing a wide array of substituents, thereby systematically modifying the electronic and steric properties of the resulting azobis(pyridine N-oxide) derivatives.

Introduction of Diverse Substituents and Their Electronic Effects

The introduction of diverse substituents onto the pyridine N-oxide rings of the azobis framework has profound effects on the electronic properties of the molecule. These modifications can tune the molecule's redox potential, coordination behavior, and spectroscopic characteristics. The electronic nature of a substituent, whether electron-donating or electron-withdrawing, influences the electron density distribution across the entire molecule. nih.gov

Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density on the pyridine rings and the N-oxide oxygen atoms. This generally leads to an increase in the redox potential of the molecule. Conversely, electron-donating groups, such as alkyl (-R) or alkoxy (-OR) groups, increase the electron density, which can enhance the coordinating ability of the N-oxide oxygen.

The position of the substituent on the pyridine ring is also critical. For example, a substituent at the 4-position will have a more significant resonance effect compared to a substituent at the 3-position. These electronic perturbations can be systematically studied using techniques such as cyclic voltammetry and UV-visible spectroscopy, and correlated with computational studies to provide a deeper understanding of the structure-property relationships. nih.gov

Table 1: Effect of Substituents on the Properties of Pyridine N-Oxide Derivatives

| Substituent (Position) | Electronic Effect | Impact on Molecular Properties |

| -NO2 (4-position) | Strong Electron-Withdrawing | Increases redox potential, decreases basicity of N-oxide. |

| -CN (4-position) | Strong Electron-Withdrawing | Similar to -NO2, influences ligand field strength in complexes. |

| -Cl (4-position) | Inductive Electron-Withdrawing | Modestly increases redox potential. |

| -CH3 (4-position) | Electron-Donating | Decreases redox potential, increases basicity of N-oxide. |

| -OCH3 (4-position) | Electron-Donating (Resonance) | Enhances coordinating ability of the N-oxide oxygen. |

This table provides a generalized overview of substituent effects. Actual effects can be influenced by the specific molecular context.

Azobis(pyridine N-oxide) as a Synthon for Other Azine N-Oxides

Pyridine N-oxides are well-established as versatile synthons in heterocyclic chemistry, facilitating the synthesis of a variety of substituted pyridines. semanticscholar.orgresearchgate.net This utility extends to azobis(pyridine N-oxide), which can serve as a precursor for more complex azine N-oxides and polynuclear coordination compounds. The N-oxide groups can be selectively removed (deoxygenated) to yield the corresponding azobis(pyridine) ligands, which are themselves valuable in coordination chemistry. semanticscholar.org

More interestingly, the reactivity of the N-oxide functionality allows for transformations that can lead to the formation of other heterocyclic rings. While specific examples utilizing azobis(pyridine N-oxide) as a direct synthon for other azine N-oxides are not extensively documented in readily available literature, the fundamental reactivity of the pyridine N-oxide unit suggests this potential. For instance, reactions that involve ring-opening and subsequent recyclization of the pyridine N-oxide moiety could theoretically be applied to the azobis framework to generate novel, larger heterocyclic systems containing the azo bridge. The development of such synthetic methodologies remains an active area of research.

Synthesis and Study of Diastereoisomeric Forms of Metal Complexes

The coordination chemistry of azobis(pyridine N-oxide) and its derivatives is a rich and expanding field. The two N-oxide groups, along with the nitrogen atoms of the pyridine rings and the azo bridge, offer multiple potential coordination sites, leading to the formation of a variety of metal complexes. wikipedia.org When chiral substituents are introduced onto the pyridine rings of the azobis(pyridine N-oxide) ligand, the resulting metal complexes can exist as diastereoisomers.

The synthesis of such chiral ligands can be achieved by starting with enantiomerically pure substituted pyridines. The subsequent formation of the azobis(pyridine N-oxide) ligand and its complexation with a metal center can lead to the formation of diastereomeric complexes. These diastereomers will have distinct physical and chemical properties, including differences in their spectroscopic and crystallographic characteristics.

The study of these diastereoisomeric forms is crucial for understanding the stereochemical preferences in the coordination process and for the development of chiral catalysts or materials with specific optical properties. Techniques such as X-ray crystallography and various forms of chiroptical spectroscopy are invaluable for the characterization and differentiation of these diastereomers. While the synthesis and characterization of metal complexes with chiral bispidinone-triazole ligands have been reported, showcasing the generation of diastereomers, the specific exploration of diastereomeric metal complexes of azobis(pyridine N-oxide) is an area ripe for further investigation. nih.gov

Future Research Trajectories and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

The current primary method for synthesizing Azobis(pyridine N-oxide) involves the reduction of 4-nitropyridine (B72724) N-oxide. researchgate.netrsc.orgresearchgate.net A typical laboratory-scale synthesis involves the dropwise addition of an aqueous solution of a reducing agent like sodium borohydride (B1222165) (NaBH4) to an aqueous solution of 4-nitropyridine N-oxide, followed by stirring at room temperature. researchgate.net While effective, this method presents opportunities for improvement in terms of sustainability.

Future research is expected to focus on developing greener synthetic pathways. This includes exploring alternative, more environmentally benign reducing agents to replace borohydrides. Catalytic reduction methods, for instance, using catalysts based on abundant and non-toxic metals, could offer a more sustainable alternative. researchgate.net The principles of green chemistry, such as atom economy and the use of safer solvents, will guide the development of these new routes. For example, research into the use of water as a solvent, as demonstrated in some syntheses of related azoxybenzenes, could be a promising direction. nih.govacs.org Furthermore, exploring solvent-free reaction conditions, such as mechanochemistry (grinding), which has been successfully applied to the synthesis of other azo dyes, could significantly reduce the environmental footprint of Azobis(pyridine N-oxide) production.

Another avenue for enhancing sustainability is the investigation of electrochemical synthesis methods. The electrochemical generation of oxidizing or reducing species can provide a cleaner and more controlled reaction environment, minimizing the use of stoichiometric reagents. acs.org

Table 1: Comparison of Current and Potential Future Synthetic Routes for Azobis(pyridine N-oxide)

| Feature | Current Method (NaBH4 Reduction) | Potential Future Sustainable Methods |

| Reducing Agent | Sodium Borohydride | Catalytic systems (e.g., transition metals), electrochemical reduction |

| Solvent | Typically aqueous | Water, supercritical CO2, or solvent-free conditions |

| Byproducts | Borate salts | Minimal, depending on the catalytic cycle or electrode reaction |

| Energy Input | Room temperature stirring | Potentially lower energy with efficient catalysts, or ambient temperature electrosynthesis |

| Green Chemistry Principles | Moderate | High (improved atom economy, safer reagents and solvents) |

Exploration of Untapped Reactivity Profiles

The known reactivity of Azobis(pyridine N-oxide) primarily revolves around its role as a precursor to radicals and its coordination chemistry. ontosight.airesearchgate.net Upon thermal or photochemical stimulation, the azo bridge can cleave to generate pyridine (B92270) N-oxide-based radicals, making it a potential initiator for polymerization reactions. ontosight.ai Its pyridine N-oxide moieties also allow it to act as a ligand, coordinating with metal centers through the oxygen atoms. rsc.orgpsu.edu

However, a vast potential for discovering new reactivity patterns remains. The interplay between the azo group and the N-oxide functionalities could lead to unique chemical transformations that have yet to be explored. For instance, the cis-trans photoisomerization, a characteristic feature of azobenzene (B91143) derivatives, could be investigated in Azobis(pyridine N-oxide) for applications in molecular switches and optical data storage. researchgate.net

Future research could delve into its behavior in various reaction types, including:

Pericyclic Reactions: Investigating its potential to participate in cycloaddition or electrocyclization reactions.

Redox Chemistry: A more in-depth study of its electrochemical properties and its reactivity with a wider range of oxidizing and reducing agents.

Catalysis: Exploring its potential to act as a catalyst or a ligand in catalytic systems for organic transformations. The electronic properties of the pyridine N-oxide rings can be tuned to influence the catalytic activity of a metal center.

A deeper understanding of its reactivity with various substrates will be crucial for unlocking its full potential in synthetic chemistry.

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has already been employed to understand the molecular and electronic structure of Azobis(pyridine N-oxide). researchgate.netrsc.orgpsu.edu These studies have provided valuable insights into its vibrational spectra and its adsorption behavior on surfaces like silver nanoparticles. rsc.orgpsu.edu

The future of computational work in this area lies in moving from explanatory to predictive modeling. Advanced computational techniques can be used to:

Predict Reactivity: By calculating reaction barriers and transition states, computational models can predict the most likely reaction pathways and outcomes under different conditions. whiterose.ac.uk This can guide experimental work and accelerate the discovery of new reactions.

Design Novel Materials: Computational screening can be used to predict the properties of hybrid materials incorporating Azobis(pyridine N-oxide) before they are synthesized. nih.govresearchgate.net For example, DFT calculations can help in designing Metal-Organic Frameworks (MOFs) with specific pore sizes and functionalities for applications in gas storage or catalysis. nih.gov

Understand Spectroscopic Properties: Further refinement of computational models can lead to more accurate predictions of spectroscopic data (e.g., NMR, UV-Vis, Raman), aiding in the characterization of new derivatives and materials. acs.org

The integration of machine learning with DFT calculations could further enhance predictive capabilities, enabling high-throughput screening of potential applications and the design of new Azobis(pyridine N-oxide) derivatives with tailored properties. acs.org

Table 2: Applications of Computational Modeling for Azobis(pyridine N-oxide)

| Modeling Application | Specific Goals | Potential Impact |

| Reaction Mechanism Studies | Determine transition state energies, identify intermediates, predict product selectivity. | Accelerate the discovery of new reactions and optimize existing synthetic routes. |

| Materials Design | Predict electronic band structures, porosity, and guest-host interactions in hybrid materials. | Guide the synthesis of novel functional materials with desired properties for specific applications. |

| Spectroscopic Prediction | Calculate NMR chemical shifts, UV-Vis absorption maxima, and vibrational frequencies. | Aid in the structural elucidation of new compounds and materials. |

| Property Prediction | Estimate properties like thermal stability, solubility, and radical initiation efficiency. | Enable the rational design of Azobis(pyridine N-oxide) derivatives for targeted applications. |

Integration into Hybrid Material Systems

The ability of Azobis(pyridine N-oxide) to act as a ligand and a source of radicals makes it a versatile building block for the creation of hybrid materials. ontosight.ai Initial studies have shown its potential in forming coordination polymers and its interaction with nanoparticles. rsc.orgscispace.com

Future research will likely expand on these foundations, exploring its integration into a wider range of material systems:

Metal-Organic Frameworks (MOFs): The rigid nature of the azobispyridine core makes it an attractive linker for the construction of porous MOFs. lumtec.com.tw By carefully selecting metal nodes and co-ligands, it may be possible to create MOFs with tailored pore environments for applications in gas separation, storage, and catalysis. nih.gov

Polymer Composites: As a radical initiator, Azobis(pyridine N-oxide) can be incorporated into polymer matrices to create functional composites. ontosight.ai The in-situ generation of radicals upon thermal or photochemical stimulation could be used to induce cross-linking or grafting of other molecules onto the polymer chains, thereby modifying the material's properties.

Surface Modification: The N-oxide groups can form hydrogen bonds or coordinate to surfaces, allowing for the modification of materials like silica (B1680970) or metal oxides. This could be used to alter surface properties such as hydrophilicity or to anchor catalytic species.

Nanoparticle Functionalization: Building on the work with silver nanoparticles, Azobis(pyridine N-oxide) could be used to functionalize other types of nanoparticles, creating hybrid materials with combined optical, electronic, or catalytic properties. rsc.orgomicsonline.org

The development of these hybrid materials opens up possibilities for applications in sensing, catalysis, drug delivery, and advanced optics.

Expanding Applications in Green Chemistry Initiatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org Azobis(pyridine N-oxide) has the potential to contribute to several green chemistry initiatives.

Future research in this area could focus on:

Catalysis: Developing catalytic systems where Azobis(pyridine N-oxide) or its derivatives act as ligands that promote efficient and selective transformations, reducing the need for stoichiometric reagents. Its use in photoredox catalysis is a particularly promising area. nih.govacs.org

Benign Radical Initiators: Azo compounds are often used as radical initiators in polymerization. mdpi.com Investigating the decomposition products of Azobis(pyridine N-oxide) and ensuring they are environmentally benign would be a key step in promoting its use as a "green" initiator.

Polymerization in Green Solvents: Exploring the use of Azobis(pyridine N-oxide) as an initiator for polymerizations in environmentally friendly solvents like water or supercritical CO2. ntu.edu.sgntu.edu.sg

Photochemical Applications: Harnessing its photochemical properties for synthetic transformations that are driven by light, a renewable energy source, can reduce the reliance on thermal energy and harsh reagents. rsc.org

By focusing on these areas, the chemical community can leverage the unique properties of Azobis(pyridine N-oxide) to develop more sustainable and environmentally responsible chemical processes and products.

Q & A

Basic: What synthetic strategies ensure high-purity Azobis(pyridine N-oxide) for reproducible experimental results?

To synthesize Azobis(pyridine N-oxide) with high purity, researchers should prioritize controlled oxidation of pyridine derivatives under inert conditions. A common approach involves using hydrogen peroxide or peracetic acid as oxidizing agents, followed by recrystallization from polar aprotic solvents (e.g., acetonitrile) to isolate the N-oxide product. Structural validation via X-ray crystallography (as demonstrated for pyridine-4-carboxamidoxime N-oxide) is critical to confirm bond angles and molecular packing . Additionally, monitor reaction progress using FT-IR to track the disappearance of the precursor’s C=N stretching band (~1600 cm⁻¹) and the emergence of N-O peaks (~1250 cm⁻¹).

Advanced: How do tautomeric intermediates influence the retention or removal of the N-oxide group in cross-coupling reactions?

The stability of tautomeric intermediates dictates whether the N-oxide group remains intact or is eliminated. For instance, reactions involving quinoline N-oxide retain the N-oxide moiety due to the stability of intermediates like 86a (Scheme 25 in ), where resonance stabilization and hydrogen bonding (e.g., O–H⋯N interactions) prevent decomposition. In contrast, triazine N-oxide derivatives undergo tautomerization to less stable intermediates (e.g., 86b ), leading to N-oxide elimination. Computational studies (e.g., DFT) can predict tautomer stability by calculating Gibbs free energy differences between intermediates .

Data Contradiction: How can discrepancies between experimental and computational models of thermal decomposition kinetics be resolved?

Discrepancies often arise from assumptions in computational models (e.g., ignoring solvent effects or non-ideal mixing). To address this:

- Use microwave-assisted kinetic studies (as in ) to precisely control reaction temperatures and compare experimental rate constants (k_exp) with computed values (k_comp).

- Incorporate solvent dielectric properties (ε) into simulations, as polar solvents stabilize transition states differently than gas-phase models. For example, water clusters around pyridine derivatives alter activation energies by ~5–10 kJ/mol .

- Validate models using Arrhenius plots across multiple temperatures (e.g., 50–100°C) to identify deviations in pre-exponential factors or activation energies .

Stability: What experimental precautions mitigate risks during thermal decomposition studies of Azobis(pyridine N-oxide)?

Azobis(pyridine N-oxide) decomposes exothermically above 80°C, releasing toxic gases (e.g., NOₓ). To ensure safety:

- Conduct thermogravimetric analysis (TGA) under nitrogen to map decomposition thresholds.

- Use blast shields and remote monitoring systems when heating bulk quantities.

- Refer to hazard classifications in , which highlight pyridine N-oxide derivatives’ sensitivity to shock and heat. For disposal, neutralize residues with dilute acetic acid before incineration .

Characterization: Which spectroscopic techniques are indispensable for confirming Azobis(pyridine N-oxide) derivatives?

- X-ray crystallography : Resolves bond lengths (e.g., N–O = 1.32 Å) and hydrogen-bonding networks (e.g., O⋯H–N distances of 2.1 Å), as seen in pyridine-4-carboxamidoxime N-oxide .

- ¹H/¹³C NMR : Detect deshielding of pyridine protons (Δδ ~0.5–1.0 ppm) upon N-oxide formation.